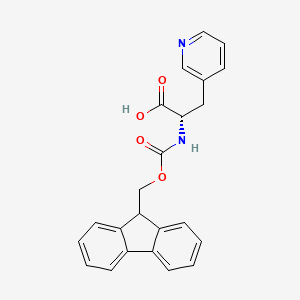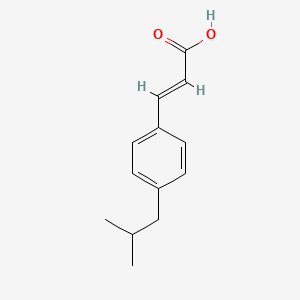
Fmoc-3-(3-pyridyl)-L-alanine
Descripción general
Descripción
Fmoc-3-(3-pyridyl)-L-alanine is a derivative of alanine, an amino acid, where the alanine molecule is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a pyridyl group attached to the third carbon. This compound is primarily used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) technique, due to its stability and ease of removal under mild conditions .
Mecanismo De Acción
Target of Action
Fmoc-3-(3-pyridyl)-L-alanine, also known as FMOC-3-PAL-OH, is a complex organic compound used in peptide synthesis . The primary targets of this compound are the amino acids in the peptide chain. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a protein.
Mode of Action
FMOC-3-PAL-OH interacts with its targets (amino acids) through a process known as Fmoc solid-phase peptide synthesis . In this process, the compound binds to the amino group of the amino acid, protecting it from reacting prematurely during the synthesis process. Once the peptide chain is formed, the Fmoc group is removed, allowing the amino group to participate in further reactions.
Action Environment
The action, efficacy, and stability of FMOC-3-PAL-OH can be influenced by various environmental factors. For instance, the compound is typically stored at 2-8°C to maintain its stability . Furthermore, the pH of the environment can affect its reactivity during peptide synthesis. The compound is also sensitive to moisture and should be kept in a dry environment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3-(3-pyridyl)-L-alanine typically involves the following steps:
Protection of the Amino Group: The amino group of L-alanine is protected using the Fmoc group. This is achieved by reacting L-alanine with Fmoc-chloride in the presence of a base such as sodium carbonate.
Introduction of the Pyridyl Group: The pyridyl group is introduced through a coupling reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment to ensure consistency and efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the pyridyl group, forming various oxidized derivatives.
Reduction: The compound can also be reduced, especially at the pyridyl ring, leading to hydrogenated products.
Substitution: Substitution reactions can occur at the pyridyl ring, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the pyridyl group.
Reduction Products: Hydrogenated derivatives of the pyridyl ring.
Substitution Products: Various substituted pyridyl derivatives.
Aplicaciones Científicas De Investigación
Fmoc-3-(3-pyridyl)-L-alanine has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and proteins, particularly in SPPS techniques.
Biology: The compound is used in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Comparación Con Compuestos Similares
Fmoc-3-(4-pyridyl)-L-alanine: Similar structure but with the pyridyl group attached at the fourth position.
Fmoc-3-(2-pyridyl)-L-alanine: Pyridyl group attached at the second position.
Fmoc-3-(3-pyridyl)-D-alanine: The D-isomer of the compound.
Uniqueness: Fmoc-3-(3-pyridyl)-L-alanine is unique due to the specific positioning of the pyridyl group, which can influence its reactivity and interactions in peptide synthesis. The L-isomer is also more commonly used in biological systems compared to the D-isomer .
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-3-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c26-22(27)21(12-15-6-5-11-24-13-15)25-23(28)29-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-11,13,20-21H,12,14H2,(H,25,28)(H,26,27)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLPMTXRCLXOJO-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CN=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175453-07-3 | |
| Record name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5,5,7,7-Tetramethyl-4-oxido-3-phenylfuro[3,4-e][1,2,4]triazin-4-ium](/img/structure/B1311102.png)






